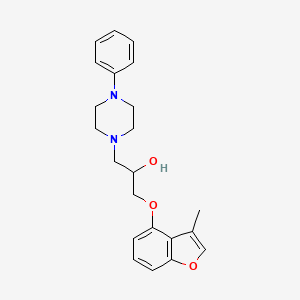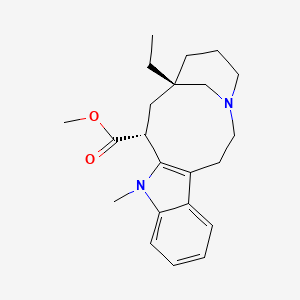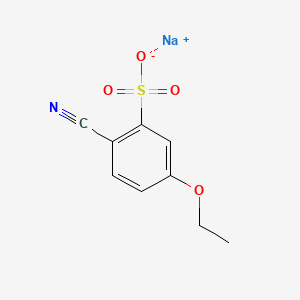
9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)-: is a chemical compound known for its unique structure and properties It is a derivative of acridine, a class of compounds known for their fluorescent properties and applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- typically involves multiple steps, starting from acridine derivatives. The process includes chlorination, methoxylation, and subsequent amination with piperazine derivatives. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the acridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a fluorescent probe for studying molecular interactions and dynamics. Its ability to intercalate into DNA makes it valuable for investigating nucleic acid structures and functions.
Biology: In biological research, it serves as a tool for studying cellular processes, including DNA replication and repair. Its fluorescent properties enable visualization of cellular components and tracking of molecular events.
Medicine: In medicine, this compound has potential applications in cancer research. Its ability to intercalate into DNA and induce apoptosis in cancer cells makes it a candidate for developing new anticancer therapies.
Industry: In the industrial sector, it is used in the development of fluorescent dyes and sensors. Its stability and fluorescence make it suitable for various applications, including quality control and environmental monitoring.
作用機序
The mechanism of action of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure and function of DNA, leading to inhibition of DNA replication and transcription. The compound can also induce apoptosis in cancer cells by activating specific molecular pathways, including the PI3K/Akt pathway .
類似化合物との比較
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a fluorescent probe and DNA intercalator.
6-Chloro-2-ethoxyacridin-9-amine: Another derivative with similar fluorescent properties.
9-Acridinamine, 6-chloro-N-(2-ethoxyphenyl)-2-methoxy-: Used in similar applications but with different substituents affecting its properties.
Uniqueness: The uniqueness of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- lies in its specific substituents, which enhance its ability to intercalate into DNA and its potential therapeutic applications. The presence of the piperazine moiety may also contribute to its unique biological activity and specificity.
特性
CAS番号 |
86863-23-2 |
|---|---|
分子式 |
C20H23ClN4O |
分子量 |
370.9 g/mol |
IUPAC名 |
6-chloro-2-methoxy-N-(2-piperazin-1-ylethyl)acridin-9-amine |
InChI |
InChI=1S/C20H23ClN4O/c1-26-15-3-5-18-17(13-15)20(16-4-2-14(21)12-19(16)24-18)23-8-11-25-9-6-22-7-10-25/h2-5,12-13,22H,6-11H2,1H3,(H,23,24) |
InChIキー |
UQRORLSMRFANID-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)
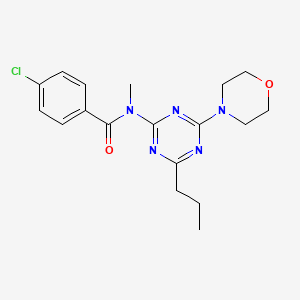
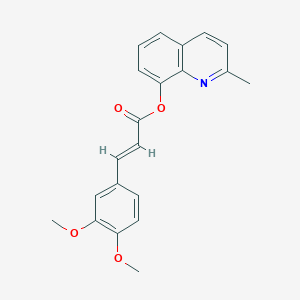

![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)


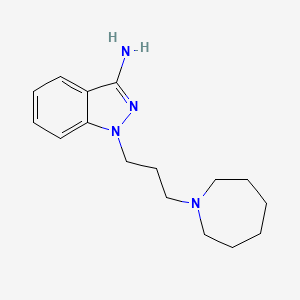
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
